N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
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Overview
Description
N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an oxazolidinone ring, which is known for its versatility in synthetic chemistry and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of an oxazolidinone derivative with a piperonyl compound under specific conditions. The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler amine derivatives .
Scientific Research Applications
N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: Investigated for its potential antibacterial and antifungal properties due to the presence of the oxazolidinone ring.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, leveraging its structural similarity to known antibiotics.
Mechanism of Action
The mechanism of action of N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone-based antibiotics. This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazolidinone derivatives such as linezolid and tedizolid, which are known for their antibacterial properties.
Uniqueness
N-[(3-brosyloxazolidin-2-yl)methyl]-N’'-piperonyl-oxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives. This uniqueness makes it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O7S/c21-14-2-4-15(5-3-14)32(27,28)24-7-8-29-18(24)11-23-20(26)19(25)22-10-13-1-6-16-17(9-13)31-12-30-16/h1-6,9,18H,7-8,10-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMSNKSTEDEQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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